Product packaging for Dimethyl tetrathiooxalate(Cat. No.:CAS No. 61485-47-0)

Dimethyl tetrathiooxalate

Cat. No.: B14580265
CAS No.: 61485-47-0
M. Wt: 182.4 g/mol
InChI Key: JPEQRYNXCNLOAJ-UHFFFAOYSA-N
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Description

Historical Context of Tetrathiooxalate Research

Early Investigations into Carbon Disulfide Reduction Products

The origins of tetrathiooxalate chemistry can be traced back to investigations into the reduction of carbon disulfide (CS₂). wikipedia.org Early studies showed that direct electrochemical reduction of carbon disulfide could afford the tetrathiooxalate anion (C₂S₄²⁻). wikidoc.orgtennessee.edu This process involves the dimerization of carbon disulfide molecules. tennessee.edu Initially, attempts to produce the tetrathiooxalate anion through chemical reduction of CS₂ with sodium were reported to yield other sulfur-containing heterocycles. wikidoc.orgresearchgate.net However, it was later understood that the tetrathiooxalate anion is indeed an intermediate in these reactions. illinois.edu These foundational studies established the fundamental relationship between the simple, readily available molecule of carbon disulfide and the more complex tetrathiooxalate structure.

Significance in Contemporary Chemical Sciences

The availability of robust synthetic methods has allowed dimethyl tetrathiooxalate to become a valuable component in modern chemistry, particularly in the fields of supramolecular chemistry and materials science.

Building Block for Advanced Molecular Architectures

This compound serves as a versatile building block for constructing complex molecular architectures. ontosight.ai Its sulfur atoms act as effective coordination sites, allowing it to function as a bidentate ligand that can bind to transition metals. vulcanchem.comontosight.ai This property has been exploited to create a variety of coordination compounds, including trimetallic nickel dithiolene complexes and planar copper(II) complexes. vulcanchem.comacs.orgresearchgate.net

The ability of the tetrathiooxalate ligand to bridge metal centers has made it a useful component in the design of multimetallic arrays and metal-organic frameworks (MOFs). ontosight.aiacs.orghope.edu These organized structures are of great interest for their potential applications in areas like catalysis and gas storage. ontosight.ai For instance, encapsulating derivatives of this compound within MOFs has been shown to enhance their thermal stability. vulcanchem.com The reaction of this compound with various diazo compounds has also been shown to produce 1,3-dithioles, demonstrating its utility in synthesizing heterocyclic compounds. scispace.com

Role in the Development of Functional Materials

The unique electronic properties of tetrathiooxalate-based systems have positioned them as key components in the development of advanced functional materials. scirp.org A significant area of application is in the field of conductive polymers. rsc.org When coordinated with metal ions like nickel, the tetrathiooxalate ligand forms polymers, such as poly(nickel tetrathiooxalate) or NiTTO, which exhibit intrinsic electrical conductivity. scirp.orgresearchgate.net These materials are being explored as n-type semiconductors. dntb.gov.uamdpi.com

Blending this compound or its polymeric derivatives with other polymers, like polyvinylidene fluoride (B91410) (PVDF), can produce flexible conductive films suitable for applications such as wearable electronics. vulcanchem.com Furthermore, NiTTO has shown considerable promise as an n-type thermoelectric material, which can convert heat energy into electrical energy. wiley.comresearchgate.net Research has focused on optimizing the synthesis of NiTTO polymers to enhance their thermoelectric properties, including their electrical conductivity and Seebeck coefficient. mdpi.comwiley.com Nanoparticles of the conductive NiTTO polymer have also been synthesized, which could lead to materials with lower thermal conductivity and thus improved thermoelectric performance. scirp.orgscirp.org

Table 2: Thermoelectric Properties of Poly(Ni-tetrathiooxalate) (NiTTO) Composites

Material Electrical Conductivity (σ) Seebeck Coefficient (α) Power Factor (S²σ)
Li[NiTTO]/PVDF (as cast) 4 S/cm wiley.com ~ -35 to -40 µV/K wiley.com -
Na[NiTTO]/PVDF (as cast) 17 S/cm wiley.com ~ -35 to -40 µV/K wiley.com -
K[NiTTO]/PVDF (as cast) 30 S/cm wiley.com ~ -35 to -40 µV/K wiley.com -
NiTTO-PVDF composite films > 10 S/cm wiley.comresearchgate.net - 6 µW/m·K² wiley.comresearchgate.net
Poly[Ni-tto]/PVDF (dispenser printed film) 54–74 S/cm mdpi.com -46 to -49 µV/K mdpi.com -
NiTTO Nanopowder/PEG ~0.8 S/cm scirp.org - -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6S4 B14580265 Dimethyl tetrathiooxalate CAS No. 61485-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61485-47-0

Molecular Formula

C4H6S4

Molecular Weight

182.4 g/mol

IUPAC Name

dimethyl ethanebis(dithioate)

InChI

InChI=1S/C4H6S4/c1-7-3(5)4(6)8-2/h1-2H3

InChI Key

JPEQRYNXCNLOAJ-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C(=S)SC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dimethyl Tetrathiooxalate

Direct Alkylation Routes

The most straightforward approach to synthesizing dimethyl tetrathiooxalate involves the direct methylation of a pre-formed tetrathiooxalate anion. This method's success is contingent on the availability and stability of the tetrathiooxalate salt.

Methylation of Tetrathiooxalate Anion

The direct methylation of the tetrathiooxalate anion (C₂S₄²⁻) is a key method for the formation of this compound. Under suitable reaction conditions, salts of tetrathiooxalic acid can react with electrophilic methylating agents to yield the desired ester as the main product. This process involves a nucleophilic attack from the sulfur atoms of the tetrathiooxalate anion on the methylating agent.

The general reaction can be represented as: C₂S₄²⁻ + 2 CH₃X → (CH₃)₂C₂S₄ + 2 X⁻ (where X is a suitable leaving group)

The choice of the methylating agent and reaction conditions is crucial to prevent side reactions, as the tetrathiooxalate anion can be unstable and react with electrophiles to form complex mixtures.

Indirect Synthesis Pathways

Indirect routes to this compound involve the initial synthesis of the tetrathiooxalate anion or other key precursors through various chemical transformations. These precursors are then converted to the final product.

Thermally Induced Transformations for this compound Formation

This compound can be generated through thermally induced retro-Diels-Alder reactions. Specifically, the thermal decomposition of certain 1,3-dithiol-2-one (B14740766) derivatives serves as a pathway to generate dialkyl tetrathiooxalates. This method relies on the principle that specific heterocyclic compounds will fragment upon heating to yield the desired product and a stable byproduct.

A study utilizing variable-temperature photoelectron spectroscopy has investigated the thermal generation of dialkyl tetrathiooxalates from 4,5-disubstituted 1,3-dithiol-2-ones. acs.org The reaction proceeds by heating the precursor, which then eliminates a carbonyl group to form an intermediate that rearranges to the more stable tetrathiooxalate structure.

Precursor TypeTransformationProduct
4,5-Disubstituted 1,3-dithiol-2-onesThermal DecompositionDialkyl tetrathiooxalates

This methodology provides an alternative route that avoids the direct handling of potentially unstable tetrathiooxalate salts.

Electrochemical Reduction of Carbon Disulfide and Subsequent Derivatization

A significant pathway to the tetrathiooxalate anion involves the electrochemical reduction of carbon disulfide (CS₂). This method, notably demonstrated by Jeroschewski, provides a practical synthesis of the C₂S₄²⁻ anion by controlling the reaction conditions to suppress its condensation with CS₂. The core of this method is the dimerization of carbon disulfide radical anions, which are generated at an electrode.

Key features of this synthesis include the use of low temperatures and dilute solutions to minimize side reactions. The tetrathiooxalate anion is often precipitated as a poorly soluble salt with a large cation, such as tetraethylammonium (B1195904) (Et₄N⁺), to facilitate its isolation. Once the tetrathiooxalate salt is synthesized and isolated, it can be subsequently derivatized by methylation to produce this compound, as described in section 2.1.1.

ParameterConditionPurpose
ReactantCarbon Disulfide (CS₂)Source of the C₂S₄²⁻ backbone
MethodElectrolytic ReductionGenerates CS₂ radical anions for dimerization
TemperatureLowMinimizes condensation side reactions
ConcentrationDiluteSuppresses unwanted side reactions
Catione.g., TetraethylammoniumForms a poorly soluble salt for easy isolation

Disproportionation Reactions Leading to Tetrathiooxalate Precursors

A disproportionation reaction is a type of redox reaction where a species of an intermediate oxidation state is converted into two different products, one at a higher oxidation state and one at a lower oxidation state. osti.govrsc.org While this is a fundamental type of chemical reaction, specific examples of disproportionation reactions being utilized for the direct synthesis of tetrathiooxalate precursors are not extensively documented in the chemical literature. In theory, a sulfur-containing compound with sulfur in an intermediate oxidation state could disproportionate to form a species that could serve as a precursor, but this route is not a commonly cited method for tetrathiooxalate synthesis.

Sulfidation Reactions for Tetrathiooxalate Anion Generation

Sulfidation reactions, which involve the introduction of sulfur into a molecule, can be employed to generate the tetrathiooxalate anion. One reported chemical route involves the reaction of sodium persulfide (Na₂S₂) with tetrachloroethylene (B127269) (C₂Cl₄). This method provides an alternative to the reduction of carbon disulfide. In this reaction, the persulfide acts as the sulfidating agent, replacing the chlorine atoms on the ethylene (B1197577) backbone to form the tetrathiooxalate anion.

Another approach involves the reaction of carbon disulfide with hydrosulfides. For instance, reacting carbon disulfide with aqueous solutions of hydrosulfides can lead to the formation of trithiocarbonates and potentially other polysulfido species, which are related to the chemistry of tetrathiooxalates.

ReactantsProductType of Reaction
Sodium Persulfide (Na₂S₂) + Tetrachloroethylene (C₂Cl₄)Tetrathiooxalate anion (C₂S₄²⁻)Sulfidation/Substitution
Carbon Disulfide (CS₂) + HydrosulfidesTrithiocarbonates and related speciesSulfidation/Addition

Photochemical Decarbonylation Processes in Tetrathiooxalate Synthesis

Photochemical decarbonylation presents a potential pathway for the synthesis of this compound, drawing parallels with known thermal decomposition routes. The core principle of this method lies in the light-induced expulsion of a carbonyl group (CO) from a precursor molecule, leading to the formation of the desired tetrathiooxalate structure.

A significant precursor for this transformation is 4,5-bis(methylthio)-1,3-dithiol-2-one (B1270555). Research into the thermal generation of dialkyl tetrathiooxalates from 1,3-dithiol-2-one derivatives provides a foundational understanding of this process. The study by Schulz, Schweig, Hartke, and Koster in 1983 demonstrated the thermal fragmentation of such compounds to yield the corresponding tetrathiooxalates. nist.gov While this study focused on thermal methods, it is well-established in organic chemistry that photochemical and thermal decarbonylations often proceed through similar reactive intermediates, suggesting the feasibility of a light-induced pathway.

The photochemical process would involve the excitation of the 1,3-dithiol-2-one precursor with ultraviolet (UV) light. This absorption of energy would promote the molecule to an excited state, facilitating the cleavage of the carbon-sulfur bonds and the release of a stable carbon monoxide molecule. The resulting reactive intermediate would then rearrange to form the more stable this compound.

Further lending credence to the role of photochemistry, investigations by Tkachov and colleagues into the disproportionation of 1,3-dithiole-2-one-4,5-dithiolate to potassium tetrathiooxalate have considered the influence of UV irradiation as a potential facilitator of the reaction, alongside thermal energy.

While direct and detailed research findings specifically documenting the photochemical decarbonylation for the synthesis of this compound are not extensively reported, the underlying principles of organic photochemistry and the documented thermal analogies strongly support its viability as a synthetic strategy.

Optimization of Synthetic Procedures for Enhanced Yield and Purity

Achieving high yields and exceptional purity of this compound is paramount for its application in materials science. This necessitates a meticulous control over various reaction parameters.

Control of Reaction Conditions for Tetrathiooxalate Formation

The successful synthesis of this compound, whether through thermal or photochemical means, is highly dependent on the precise control of reaction conditions. Key parameters that influence the yield and purity of the final product include temperature, pressure, solvent, and reaction time.

Temperature and Pressure: In the context of thermal synthesis, which informs potential photochemical approaches, temperature is a critical factor. The thermal decomposition of 4,5-bis(methylthio)-1,3-dithiol-2-one to this compound has been reported to occur under pyrolysis conditions. This indicates that a significant energy input is required to overcome the activation barrier for the decarbonylation reaction. For a photochemical process, while light provides the primary energy for bond cleavage, the reaction temperature can still influence the stability of the product and the rates of side reactions. Lower temperatures are often favored in photochemical reactions to minimize competing thermal degradation pathways. Pressure can also play a role, particularly in managing gaseous byproducts like carbon monoxide and in controlling the boiling point of the solvent.

Solvent Selection: The choice of solvent is crucial as it can affect the solubility of the precursor, the stability of intermediates, and the course of the photochemical reaction. An ideal solvent should be transparent to the wavelength of light used for irradiation to ensure that the precursor is the primary light-absorbing species. It should also be inert under the reaction conditions to prevent unwanted side reactions. The polarity of the solvent can influence the reaction pathway and the rate of product formation.

Reaction Time and Purity: The duration of the reaction, whether thermal or photochemical, directly impacts the conversion of the starting material and the potential for product degradation. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or spectroscopy is essential to determine the optimal reaction time that maximizes the yield of this compound while minimizing the formation of impurities.

Purification Techniques: Achieving high purity often requires subsequent purification steps. Recrystallization is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization, where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain either soluble or insoluble at both temperatures. Chromatographic techniques, such as column chromatography, can also be employed for the separation of this compound from any unreacted starting materials or byproducts.

The following table summarizes the key parameters and their potential effects on the synthesis of this compound:

ParameterEffect on Yield and PurityConsiderations
Temperature Can influence reaction rate and product stability. Higher temperatures may lead to decomposition.Optimal temperature needs to be determined experimentally to balance reaction rate and product stability.
Pressure Affects the removal of gaseous byproducts and the boiling point of the solvent.Important for controlling the reaction environment, especially in scaled-up syntheses.
Solvent Impacts solubility of reactants, stability of intermediates, and the photochemical pathway.Should be inert, transparent to the irradiation wavelength, and have appropriate polarity.
Reaction Time Determines the extent of conversion of the starting material. Prolonged times can lead to degradation.Requires careful monitoring to maximize yield and minimize impurity formation.
Purification Method Crucial for removing impurities and obtaining a high-purity product.Recrystallization and chromatography are common methods, with solvent selection being key.

Reactivity and Synthetic Transformations of Dimethyl Tetrathiooxalate

Cycloaddition Reactions

Dimethyl tetrathiooxalate exhibits dual reactivity in cycloaddition reactions, participating as either a 2π or a 4π component depending on the nature of the reacting partner. This versatility allows for the construction of a range of cyclic and heterocyclic frameworks.

This compound as a 2π-Component in Cycloadditions with Alkenes

In its reaction with alkenes, this compound behaves as a 2π component in what can be formally described as a [2+2] cycloaddition, leading to the formation of 1,4-dithiins. For instance, the reaction with norbornadiene in boiling toluene (B28343) results in the formation of a 1:1 adduct. This reaction proceeds via a stepwise mechanism involving a diradical intermediate. The initial step is the formation of a C-S bond between one of the thiocarbonyl sulfur atoms of this compound and one of the double bond carbons of the alkene.

Detailed research findings have shown that the reaction of this compound with various alkenes yields the corresponding dihydro-1,4-dithiins. ntu.ac.uk

Alkene ReactantReaction ConditionsProductYield (%)
NorbornadieneToluene, reflux1:1 Adduct-
Various Alkenes-Dihydro-1,4-dithiins-

Further specific data on yields and a broader range of alkene substrates require access to the full-text research articles.

This compound as a 4π-Component in Cycloadditions with Alkynes

When reacting with alkynes, this compound functions as a 4π component in a Diels-Alder-type reaction, or [4+2] cycloaddition. This transformation yields 1,4-dithiins. A key example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). The two thiocarbonyl groups of this compound act as the 4π system, reacting with the alkyne, which serves as the 2π component.

The reaction with alkynes has been reported to produce the corresponding dithiins. ntu.ac.uk

Alkyne ReactantReaction ConditionsProductYield (%)
Dimethyl acetylenedicarboxylate-1,4-Dithiin derivative-
Various Alkynes-Dithiins-

Specific yields and conditions for these reactions are detailed in the primary literature and require full-text access for comprehensive reporting.

Heterocyclic Compound Formation

Beyond cycloadditions, this compound is a valuable precursor for the synthesis of various five-membered sulfur-containing heterocycles, particularly 1,3-dithioles and their derivatives.

Synthesis of 1,3-Dithioles via Reaction with Diazo Compounds

The reaction of this compound with diazo compounds provides a direct route to 1,3-dithiole derivatives. For example, treatment with diazomethane (B1218177) at low temperatures leads to the formation of 4,5-bis(methylthio)-1,3-dithiole. The reaction proceeds through a 1,3-dipolar cycloaddition of the diazo compound across one of the C=S bonds of the tetrathiooxalate, followed by the elimination of nitrogen gas and subsequent ring formation. Similarly, reactions with other diazo compounds like diphenyldiazomethane and ethyl diazoacetate yield the corresponding substituted 1,3-dithioles. iucr.org

Diazo CompoundReaction ConditionsProductYield (%)
Diazomethane-10 °C4,5-Bis(methylthio)-1,3-dithiole71
Diphenyldiazomethane0 °C to room temp.2,2-Diphenyl-4,5-bis(methylthio)-1,3-dithiole85
Ethyl diazoacetateRoom temp.Ethyl 2-(4,5-bis(methylthio)-1,3-dithiol-2-ylidene)acetate62

Formation of 2-Imino-1,3-dithioles with Isocyanides

This compound readily reacts with isocyanides to produce 2-imino-1,3-dithioles in high yields. iucr.orgacs.org This reaction involves the nucleophilic attack of the isocyanide carbon on one of the thiocarbonyl carbons of this compound, followed by cyclization. A variety of isocyanides, including tert-butyl isocyanide, cyclohexyl isocyanide, and benzyl (B1604629) isocyanide, have been successfully employed in this transformation.

IsocyanideReaction ConditionsProductYield (%)
tert-Butyl isocyanideEther, room temp.2-(tert-Butylimino)-4,5-bis(methylthio)-1,3-dithiole91
Cyclohexyl isocyanideEther, room temp.2-(Cyclohexylimino)-4,5-bis(methylthio)-1,3-dithiole94
Benzyl isocyanideEther, room temp.2-(Benzylimino)-4,5-bis(methylthio)-1,3-dithiole88

Dithiole Formation through Reaction with Alkylidenetriphenylphosphoranes

The reaction of this compound with disubstituted alkylidenetriphenylphosphoranes (Wittig reagents) also affords 1,3-dithiole derivatives. iucr.org The reaction is initiated by the nucleophilic attack of the ylide carbon on a thiocarbonyl carbon of the tetrathiooxalate. Subsequent intramolecular cyclization and elimination of triphenylphosphine (B44618) oxide lead to the formation of the 1,3-dithiole ring.

AlkylidenetriphenylphosphoraneReaction ConditionsProductYield (%)
Methylenetriphenylphosphorane-4,5-Bis(methylthio)-1,3-dithiole-
Ethylidenetriphenylphosphorane-2-Methyl-4,5-bis(methylthio)-1,3-dithiole-
Benzylidenetriphenylphosphorane-2-Phenyl-4,5-bis(methylthio)-1,3-dithiole-

Detailed experimental conditions and yields for these reactions are documented in specialized chemical literature.

Nucleophilic Attack and Aminolysis Reactions

The electrophilic nature of the carbon atoms in the dithioester groups of this compound makes them susceptible to nucleophilic attack. This is particularly evident in its reactions with primary and secondary amines.

The reaction of this compound with primary or secondary amines results in the formation of N,N'-disubstituted dithiooxamides. tandfonline.com This transformation is an aminolysis reaction, where the amine acts as a nucleophile, attacking the thiocarbonyl carbon and leading to the displacement of the methanethiolate (B1210775) (CH₃S⁻) leaving group.

General Reaction Scheme:

(CH₃SC=S)₂ + 2 R₂NH → (R₂NC=S)₂ + 2 CH₃SH

This reactivity is analogous to the well-known reaction of primary amines with diethyl oxalate (B1200264), which yields solid N,N'-disubstituted oxamides. researchgate.net

Table 2: Aminolysis of this compound

Reactant 1 Reactant 2 Product Class Leaving Group

Reduction and Alkylation Transformations

This compound and its corresponding anion can undergo reduction processes to generate highly reactive intermediates, which can then be trapped by alkylating agents to produce complex sulfur-containing molecules.

The tetrathiooxalate anion, which can be derived from its dimethyl ester, is susceptible to chemical or electrochemical reduction. This reduction process leads to the formation of the ethenetetrathiolate dianion. tandfonline.com This species is a key intermediate in the synthesis of tetrathiafulvalene (B1198394) (TTF) analogues and other sulfur-rich materials relevant to materials science. The reduction effectively involves the cleavage of the carbon-carbon single bond in the oxalate backbone and the formation of a new carbon-carbon double bond, with the sulfur atoms retaining their negative charges.

The highly nucleophilic ethenetetrathiolate dianion generated from the reduction can be readily trapped by electrophiles. tandfonline.com When treated with alkylating agents, such as alkyl halides (e.g., ethyl iodide), a twofold alkylation occurs on the sulfur atoms to yield neutral tetrakis(alkylthio)ethenes. tandfonline.com This sequence provides a versatile method for synthesizing symmetrically substituted, electron-rich alkenes that are valuable precursors for electroactive materials. Furthermore, direct reduction of this compound followed by alkylation can also yield the same tetrakis(alkylthio)ethene products. tandfonline.com

Table 3: Summary of Reduction and Alkylation Sequence

Starting Material Reaction Step Reagent(s) Intermediate/Product
Tetrathiooxalate anion Reduction Reducing agent (e.g., Na) Ethenetetrathiolate dianion
Ethenetetrathiolate dianion Alkylation Alkyl halide (e.g., RX) Tetrakis(alkylthio)ethene

Other Notable Reactions

Beyond the transformations detailed above, this compound engages in several other synthetically useful reactions.

Reaction with Diazo Compounds: It reacts with diazo compounds to form 1,3-dithiole derivatives. tandfonline.com

Reaction with Isocyanides: The reaction with isocyanides leads to the formation of 2-imino-1,3-dithioles. tandfonline.com

Reaction with Phosphoranes: Disubstituted alkylidenetriphenylphosphoranes react with this compound to also yield 1,3-dithiole structures. tandfonline.com

Coordination Chemistry: The parent tetrathiooxalate anion functions as a tetradentate ligand, reacting with heavy-metal ions to form dinuclear, trinuclear, and polynuclear complexes, some of which exhibit high electrical conductivity. tandfonline.com

Reactions with Phosphine (B1218219) Reagents

The reactivity of this compound with phosphine reagents is characterized by the nucleophilic nature of the phosphine attacking the electrophilic carbon centers of the thiocarbonyl groups. While specific studies on this compound itself are not extensively detailed in the provided literature, the reaction can be understood by analogy to the well-documented reactions of other thiocarbonyl compounds and related dithioesters with tertiary phosphines.

The general mechanism involves the phosphine acting as a potent nucleophile. The phosphorus atom's lone pair of electrons initiates an attack on the carbon atom of a C=S double bond. This type of reaction is observed in various organosulfur compounds and is a fundamental transformation in organophosphorus chemistry.

A closely related and illustrative example is the reaction of dithiocarbene complexes with tertiary phosphines. For instance, the tungsten pentacarbonyl dithiocarbene complex, W(CO)₅[C(SCH₃)₂], reacts with a variety of tertiary phosphines (PR₃) to yield novel phosphorane complexes, W(CO)₅[(CH₃S)₂C=PR₃]. acs.org This transformation is proposed to occur through an initial nucleophilic attack of the phosphine on the carbene carbon atom, followed by a rearrangement. This demonstrates the propensity of phosphines to attack the carbon of a C(SR)₂ moiety, a structural feature present in this compound.

In the case of this compound, each of the two thiocarbonyl carbons presents an electrophilic site susceptible to nucleophilic attack by a phosphine reagent, such as triphenylphosphine (PPh₃). The reaction would likely proceed to form a phosphorus ylide, also known as a phosphorane. The stability of the resulting ylide would be influenced by the substituents on both the phosphorus atom and the carbon framework.

The reaction of a single thiocarbonyl group in this compound with a phosphine can be depicted as follows:

(C(S)SMe)₂ + PR₃ → (MeS)S=C-C(=S)SMe | ⁺PR₃

Further reaction at the second thiocarbonyl group is also conceivable, potentially leading to the formation of a bis-phosphorane adduct, depending on the stoichiometry and reaction conditions employed.

The research on dithiocarbene complexes provides valuable insight into the expected products and mechanisms. The reaction of W(CO)₅[C(SCH₃)₂] with different phosphine reagents has been systematically studied, and the resulting phosphorane products have been characterized. acs.org

Table 1: Reactions of Dithiocarbene Complex W(CO)₅[C(SCH₃)₂] with Various Phosphine Reagents acs.org
Phosphine Reagent (PR₃)ProductObservations
PPh₂CH₃W(CO)₅[(CH₃S)₂C=PPh₂CH₃]Formation of a phosphorane complex.
PPh(CH₃)₂W(CO)₅[(CH₃S)₂C=PPh(CH₃)₂]Formation of a phosphorane complex.
PPh₃W(CO)₅[(CH₃S)₂C=PPh₃]Formation of a phosphorane complex.
P(C₂H₅)₃W(CO)₅[(CH₃S)₂C=P(C₂H₅)₃]Formation of a phosphorane complex.
P(OCH₃)₃W(CO)₅[(CH₃S)₂C=P(OCH₃)₃]Formation of a phosphorane complex.

The data from these related reactions strongly suggest that this compound will react with phosphine reagents to form stable phosphorus ylides. The synthetic utility of such a reaction would lie in the subsequent transformations of these ylides, which are versatile intermediates in organic synthesis, most notably in the Wittig reaction and its variants for the formation of carbon-carbon double bonds.

Coordination Chemistry of Tetrathiooxalates and Derivatives

Ligand Properties of Tetrathiooxalate Anion (C2S4^2-)

The tetrathiooxalate anion, derived from the formal dithiolene-type ligand, presents a fascinating array of coordination possibilities due to the presence of four sulfur donor atoms. Its electronic structure and the ability of the sulfur atoms to act as bridges between metal centers are key to its diverse chemical behavior.

Tetradentate Coordination Modes with Metal Ions

While often observed as a bridging ligand, the tetrathiooxalate anion (C2S4^2-) possesses the inherent capability to act as a tetradentate chelating agent, coordinating to a single metal center through all four of its sulfur atoms. In such a configuration, the ligand can wrap around a metal ion, forming multiple chelate rings and leading to highly stable complexes. The geometry of these complexes is dictated by the preferred coordination number and geometry of the central metal ion. Although less common than its bridging modes, the tetradentate coordination of tetrathiooxalate is a subject of ongoing research, with studies exploring the synthesis and characterization of mononuclear complexes featuring this arrangement. The high affinity of the soft sulfur donor atoms for soft metal ions makes this coordination mode particularly relevant for late transition metals.

Formation of Metal-Tetrathiooxalate Complexes

The reaction of tetrathiooxalate salts or in situ generated tetrathiooxalate with various metal precursors leads to the formation of a rich variety of coordination architectures, from simple dinuclear and trinuclear species to complex polynuclear assemblies and coordination polymers.

Dinuclear and Trinuclear Complex Architectures

The tetrathiooxalate anion readily acts as a bis-bidentate bridging ligand, connecting two metal centers to form dinuclear complexes. In these structures, the C2S4^2- ligand typically bridges the metal ions in a side-on fashion. A well-documented example is the dinuclear copper(I) complex, µ-tetrathiooxalato-bis[bis(triphenylphosphine)copper(I)], where the tetrathiooxalate ligand bridges two [Cu(PPh3)2]+ units. scispace.comamanote.com The planar nature of the tetrathiooxalate bridge is a common feature in these dinuclear species.

While dinuclear tetrathiooxalate complexes are relatively well-established, trinuclear analogues remain more elusive in the literature. Theoretical studies and the exploration of different metal-to-ligand ratios in synthesis are ongoing to isolate and characterize stable trinuclear tetrathiooxalate complexes. The formation of such higher nuclearity discrete complexes is of interest for understanding magnetic exchange interactions and for the development of multinuclear catalysts.

Polynuclear and Coordination Polymer Synthesis

The ability of the tetrathiooxalate anion to bridge multiple metal centers makes it an excellent candidate for the synthesis of polynuclear clusters and coordination polymers. By carefully selecting the metal precursors and reaction conditions, it is possible to control the dimensionality and topology of the resulting extended structures.

The synthesis of poly(metal tetrathiooxalates) often involves the reaction of a metal salt with a soluble tetrathiooxalate salt in an appropriate solvent. These coordination polymers are typically insoluble and have been characterized by various spectroscopic and analytical techniques. The extended network of metal ions linked by tetrathiooxalate bridges is responsible for their interesting solid-state properties, including electrical conductivity. Research in this area is focused on developing synthetic methodologies to produce crystalline and processable tetrathiooxalate-based coordination polymers to better understand their structure-property relationships.

Specific Metal-Tetrathiooxalate Systems

The coordination chemistry of tetrathiooxalate has been explored with a range of transition metals, leading to complexes with diverse structures and properties.

Copper-Tetrathiooxalate Systems: As mentioned earlier, copper(I) forms a well-characterized dinuclear complex with tetrathiooxalate and triphenylphosphine (B44618) as ancillary ligands. scispace.comamanote.com The study of copper-tetrathiooxalate systems is of interest due to the potential for redox activity and applications in catalysis.

Nickel-Tetrathiooxalate Systems: Nickel(II) complexes of tetrathiooxalate have been extensively investigated, particularly in the context of conducting materials. Poly(nickel tetrathiooxalate) is a notable example of an intrinsically conducting coordination polymer. Dinuclear nickel(II) complexes with tetrathiooxalate bridges have also been synthesized and structurally characterized, serving as molecular models for the polymeric materials.

Other Metal Systems: The versatility of the tetrathiooxalate ligand allows for the formation of complexes with a variety of other transition metals. Research has explored the coordination of tetrathiooxalate to metals such as palladium and platinum, often with the aim of creating new materials with interesting electronic or catalytic properties. The exploration of heterometallic systems, where tetrathiooxalate bridges different metal ions, is also an active area of investigation.

Below is a table summarizing some key characteristics of selected metal-tetrathiooxalate complexes:

MetalComplex TypeKey Features
Copper(I)DinuclearBridged by tetrathiooxalate; contains phosphine (B1218219) ligands.
Nickel(II)Dinuclear & PolymericForms conducting polymers; dinuclear complexes serve as models.

Poly(nickel tetrathiooxalate) (NiTTO) as a Prominent Coordination Polymer

Poly(nickel tetrathiooxalate), often abbreviated as NiTTO, stands out as a significant coordination polymer. It is recognized as an n-type semiconducting polymer with notable thermoelectric properties and stability in ambient conditions. researchgate.net The polymer is composed of nickel metal centers coordinated to tetrathiooxalate (TTO) ligands.

Synthesis and Optimization of NiTTO

The synthesis of NiTTO typically involves the coordination polymerization of a tetrathiooxalate monomer with a nickel(II) salt. researchgate.net The monomer, such as potassium tetrathiooxalate (K₂TTO) or tetraethylammoniumtetrathiooxalate, is first synthesized, often through methods like the electrochemical reduction of carbon disulfide. researchgate.netresearchgate.net This monomer is then reacted with a nickel(II) salt, like nickel(II) nitrate, in a suitable solvent such as methanol (B129727) to yield the NiTTO polymer. researchgate.netresearchgate.net

Optimization of the polymerization process is crucial for enhancing the material's properties. Factors influencing the final product include the nature of the starting nickel salt, the solvent, and the reaction temperature. researchgate.net Research has also explored the synthesis of NiTTO as nanoparticles to control the material's morphology. researchgate.netscirp.org In these methods, growth-controlling agents like bio-based polyesters or polyethylene (B3416737) glycol (PEG) are used during the synthesis. scirp.org The use of these agents allows for the production of smaller, more uniform particles. For instance, synthesis with PEG400 has been reported to yield NiTTO nanoparticles with a 25% yield. scirp.org In contrast, using polyesters derived from aconitic acid and glycerol (B35011) or 1,4-butanediol (B3395766) resulted in yields of 10% and 14%, respectively. scirp.org

Table 1: Synthesis Yields of Ni(tto) Nanoparticles with Different Growth Controlling Agents.
Growth Controlling AgentYield (%)Reference
Polyester (Aconitic acid/glycerol)10 scirp.org
Polyester (Aconitic acid/1,4-butanediol)14 scirp.org
Polyethylene glycol (PEG400)25 scirp.org
Mechanistic Insights into NiTTO Polymerization

The polymerization of NiTTO involves the formation of a coordination complex between the nickel(II) ions and the tetrathiooxalate ligands, resulting in a polymer with a neutral repeating unit. researchgate.net The tetrathiooxalate ligand acts as a bridging ligand, connecting the nickel centers to form the extended polymer network. The insolubility of the resulting polymer in common solvents is a characteristic feature that influences its processing and applications. researchgate.net Further investigation into the precise mechanism of transformation and polymerization is warranted to better understand the role of factors like UV irradiation or thermal energy in the synthesis process. researchgate.net

Molybdenum-Tetrathiooxalate Reactivity

Molybdenum can form a variety of tetrathio- and oxothiocomplexes. The reactivity of these complexes, particularly their hydrolysis in organic solutions, has been studied using absorption and ⁹⁵Mo NMR spectroscopy. iaea.org The rate of hydrolysis for molybdenum thiocomplexes in toluene (B28343) was found to increase in the series MoS₄²⁻ < MoOS₃²⁻ < MoO₂S₂²⁻ < MoO₃S²⁻. iaea.org This indicates that the stability towards hydrolysis decreases as more sulfur atoms are replaced by oxygen atoms in the complex anion. The reactions are first-order with respect to the molybdenum thiocomplex, and the rate is significantly affected by the presence of proton-donor species. iaea.org

In a broader context, molybdenum-dithiolene complexes, which are structurally related to tetrathiooxalates, serve as models for the active sites of certain enzymes. nih.gov The reactivity of these complexes often involves oxygen atom transfer (OAT) reactions, which are central to the catalytic activity of molybdoenzymes. For example, molybdenum(IV) and molybdenum(VI) dithiolate complexes have been synthesized and their catalytic OAT properties investigated in reactions like the oxidation of triphenylphosphine (PPh₃) by dimethyl sulfoxide (B87167) (DMSO). nih.gov

Exploration of Novel Coordination Modes

The structural diversity of coordination compounds is heavily influenced by the ability of ligands to adopt various coordination modes. The oxalate (B1200264) ligand, a close relative of tetrathiooxalate, is known to adopt at least 17 different coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand. nih.gov This versatility allows for the formation of a wide range of structures, from isolated units to extended chains and complex three-dimensional networks. nih.gov By analogy, the tetrathiooxalate ligand, with its four sulfur donor atoms, is also expected to exhibit diverse coordination behavior, binding to one or more metal centers to act as a bridging ligand, which is fundamental to the formation of coordination polymers like NiTTO.

Role in Catalysis through Metal Complexation

Transition metal complexes are potent catalysts for a wide range of selective molecular transformations. nih.gov The catalytic activity stems from the ability of the metal center, which is often Lewis acidic, to coordinate with substrates and facilitate their conversion into products. youtube.com Metal complexes can accelerate reactions, and their catalytic properties are central to many industrial and biological processes. youtube.comrsc.org

In the context of tetrathiooxalate, its metal complexes hold potential for catalysis. While specific applications are an emerging area of research, the principles of coordination chemistry suggest that complexes involving tetrathiooxalate ligands could be designed for various catalytic transformations. The development of such catalytic systems requires that the metal complexes are stable and active under specific reaction conditions, which may include aqueous environments for biocompatible applications. nih.govrsc.org The design of these catalysts involves selecting the appropriate metal and ligand to achieve the desired reactivity and selectivity for a target transformation. rsc.org

Advanced Characterization Techniques and Spectroscopic Analysis of Dimethyl Tetrathiooxalate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, is fundamental in identifying functional groups and understanding the structural characteristics of molecules. For dimethyl tetrathiooxalate, these methods reveal the nature of its carbon-sulfur bonds and how they are affected by coordination to other species.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. In this compound, key vibrational modes include the C=S (thiocarbonyl) stretching and C-S (thioether) stretching frequencies. The positions of these bands are sensitive to the molecule's environment and coordination state.

When this compound acts as a ligand, coordinating to a metal center, significant shifts in its characteristic IR bands are observed. These shifts provide direct evidence of coordination and can help determine the binding site. For instance, a decrease in the C=S stretching frequency upon coordination would suggest that the thiocarbonyl sulfur atoms are involved in the bonding with the metal. Analysis of these shifts helps in understanding the strength and nature of the metal-ligand bond. researchgate.netnih.gov While a specific vapor-phase IR spectrum for this compound is noted in databases, detailed band assignments are not broadly published. nih.gov However, by comparing its spectrum to that of the closely related dimethyl oxalate (B1200264), one can infer the regions of key absorptions. For dimethyl oxalate, strong absorptions related to the C=O stretch are dominant. rsc.orgresearchgate.netrsc.org For this compound, the analogous C=S stretching vibrations are expected at lower frequencies.

Table 1: Expected Infrared Absorption Regions for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
C=S Stretch ~1000 - 1250 The thiocarbonyl stretch is a key identifier. Its position can shift upon coordination.
C-S Stretch ~600 - 800 The single bond thioether stretch.
C-C Stretch ~900 - 1100 Stretch of the central carbon-carbon bond.

Note: The values are approximate and based on typical ranges for these functional groups.

Raman spectroscopy is complementary to IR spectroscopy and involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the S-C-C-S backbone of this compound. A key advantage is its ability to analyze samples in aqueous solutions. walisongo.ac.id

For this compound, the C=S and C-S stretching vibrations are also Raman active and provide structural fingerprints. nih.gov Because of the molecule's potential center of symmetry, the rule of mutual exclusion could apply, meaning that vibrations that are IR active may be Raman inactive, and vice versa. walisongo.ac.id This complementarity is crucial for a complete vibrational analysis. In mechanistic studies, Raman spectroscopy can be used to follow reactions in real-time, observing changes in the vibrational modes as the molecule coordinates to a metal or undergoes a chemical transformation. nsf.gov

Table 2: Key Vibrational Modes for Structural Analysis via Raman Spectroscopy

Vibration Type Expected Raman Shift (cm⁻¹) Structural Significance
ν(C=S) ~1000 - 1250 Provides information on the thiocarbonyl bond order and its interaction with the environment.
ν(C-S) ~600 - 800 Reflects the strength of the thioether single bond.
ν(C-C) ~900 - 1100 Sensitive to the conformation around the central C-C bond.

Note: These are estimated ranges. Actual values would require experimental measurement.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide information about the electronic structure, bonding, and purity of the compound.

Photoelectron spectroscopy (PES) measures the ionization energies of molecules by ejecting electrons using high-energy radiation. rsc.org This technique provides direct experimental insight into the energies of molecular orbitals. The NIST Chemistry WebBook reports an ionization energy of 8.2 eV for this compound, determined by PES. nist.gov This value corresponds to the energy required to remove the most loosely bound electron, which is likely from a non-bonding orbital localized on one of the sulfur atoms (a lone pair electron).

By analyzing the entire spectrum, a map of the molecule's valence orbital energies can be constructed. For sulfur-containing organic compounds, PES can distinguish between non-bonding sulfur 3p orbitals and the sigma and pi orbitals involved in the C-S and C=S bonds. xpsfitting.comacs.orgxpsfitting.comacs.org This information is vital for understanding the compound's reactivity and for benchmarking theoretical calculations of its electronic structure.

Table 3: Ionization Energy of this compound

Compound Technique Ionization Energy (eV) Assigned Orbital Source

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. bath.ac.uk Molecules containing thiocarbonyl (C=S) groups, like this compound, typically exhibit characteristic electronic transitions. youtube.com

The most common transitions for such compounds are the n → π* and π → π* transitions associated with the C=S double bond. youtube.com

n → π Transition:* This involves the excitation of an electron from a non-bonding orbital (the lone pair on a sulfur atom) to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths (lower energy).

π → π Transition:* This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally strong (high molar absorptivity) and occur at shorter wavelengths (higher energy).

These absorption bands are sensitive to the solvent and to molecular aggregation. The intensity and wavelength of the maximum absorption (λ_max) can be used for quantitative analysis and to assess the purity of a sample according to the Beer-Lambert law. In transition metal complexes, intense charge-transfer bands may also appear, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. libretexts.orglibretexts.orgscispace.com

Table 4: Typical Electronic Transitions for Thiocarbonyl Compounds

Transition Type Typical Wavelength Range (nm) Relative Intensity (Molar Absorptivity, ε)
n → π* 350 - 500 Weak (ε < 100 L mol⁻¹ cm⁻¹)

Note: The specified ranges are general for thiocarbonyls and may vary for this compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. researchgate.netthno.org

For this compound (C₄H₆S₄), the structure is relatively simple. A ¹H NMR spectrum would be expected to show a single signal, as all six protons of the two methyl groups are chemically equivalent due to symmetry. The chemical shift of this singlet would provide information about the electronic environment of the protons.

Table 5: Predicted NMR Spectroscopic Data for this compound

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~2.5 - 3.5 Singlet All 6 methyl protons are chemically equivalent.
¹³C ~20 - 40 - Signal for the two equivalent methyl carbons (-SCH₃).

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

¹³C NMR for Carbon Framework Elucidation and Product Analysis

Detailed research findings outlining the ¹³C NMR chemical shifts for the elucidation of the carbon framework of this compound are not available in the reviewed scientific literature.

¹H NMR for Proton Environment Characterization

Specific ¹H NMR spectroscopic data for the characterization of the proton environments in this compound is not present in the surveyed research articles and spectral databases.

Electrochemical Characterization Methods

A thorough search of electrochemical studies did not yield specific data on the redox behavior or electrosynthesis of this compound.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Pathways

Information regarding the use of cyclic voltammetry to study the redox behavior and electron transfer pathways of this compound is not available in the current body of scientific literature.

Preparative Electrolysis for Synthesis and Product Yield Determination

There are no available research findings that utilize preparative electrolysis for the synthesis of this compound or for the determination of its product yield.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

The definitive molecular and crystal structure of this compound has been determined using single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. illinois.edu The molecule is centrosymmetric, with the midpoint of the C-C bond located at a center of inversion. illinois.edu This results in a planar arrangement of the S-C-C-S core.

The crystallographic data provides precise measurements of the unit cell dimensions and key bond lengths and angles, offering fundamental insights into the compound's solid-state conformation. illinois.edu

Below is a table summarizing the key crystallographic data for this compound. illinois.edu

ParameterValue
Crystal System Monoclinic
Space Group P 1 2₁/c 1
a (Å) 3.986
b (Å) 11.753
c (Å) 8.154
α (°) ** 90.0
β (°) 99.20
γ (°) **90.0
Z 2
Residual Factor (R) 0.061

Other Advanced Spectroscopic Techniques

The characterization of this compound and its derivatives, particularly in the context of their coordination complexes with various metals, often necessitates the use of advanced spectroscopic methods. These techniques provide detailed insights into the electronic structure and magnetic properties of these compounds, which are crucial for understanding their reactivity and potential applications. Among these, X-ray Absorption Near-Edge Structure (XANES) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for elucidating metal oxidation states and characterizing paramagnetic species, respectively.

X-ray Absorption Near-Edge Structure (XANES) for Metal Oxidation States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive technique used to probe the electronic structure of a specific element within a compound. It provides valuable information about the oxidation state, coordination environment, and geometry of the absorbing atom. The technique involves tuning the energy of X-rays to the absorption edge of a core electron of the metal atom in a this compound complex. The resulting spectrum exhibits features that are characteristic of the final states available for the excited core electron, which are influenced by the chemical environment of the absorbing atom.

The energy of the absorption edge is particularly sensitive to the oxidation state of the metal center. A higher oxidation state results in a greater binding energy for the core electrons, leading to a shift of the absorption edge to higher energies. By comparing the edge energy of a this compound complex with that of known standard compounds, the oxidation state of the metal can be determined with a high degree of accuracy.

Furthermore, the pre-edge features in a XANES spectrum, which arise from formally forbidden electronic transitions, can provide detailed information about the coordination geometry of the metal ion. The intensity and shape of these pre-edge peaks are dependent on the symmetry of the metal site. For instance, a centrosymmetric coordination environment will exhibit a weak pre-edge peak, while a non-centrosymmetric environment will show a more intense feature due to increased p-d orbital mixing.

Hypothetical Research Findings:

A study investigating a series of nickel-dimethyl tetrathiooxalate complexes could utilize Ni K-edge XANES to determine the oxidation state of the nickel center in different chemical environments. The following table illustrates hypothetical data that could be obtained from such an analysis.

CompoundEdge Energy (eV)Inferred Ni Oxidation StatePre-edge Peak Intensity (arbitrary units)Inferred Geometry
Ni(II) Standard (NiO)8333.0+20.15Octahedral
Ni(III) Standard (LaNiO₃)8335.2+30.18Distorted Octahedral
[Ni(this compound)₂]²⁻8333.1+20.85Square Planar
[Ni(this compound)₂]¹⁻8335.0+30.82Square Planar

In this hypothetical example, the edge energy of the [Ni(this compound)₂]²⁻ complex is very close to that of the Ni(II) standard, indicating a +2 oxidation state for the nickel atom. Similarly, the edge energy of the [Ni(this compound)₂]¹⁻ complex aligns with the Ni(III) standard, suggesting a +3 oxidation state. The significantly higher intensity of the pre-edge peaks for both complexes compared to the octahedral standards would strongly support a square planar coordination geometry, which lacks a center of inversion.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species containing one or more unpaired electrons. This makes it an invaluable tool for studying paramagnetic derivatives of this compound, such as radical anions or coordination complexes with paramagnetic metal ions. The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field.

The resulting EPR spectrum provides a wealth of information about the electronic structure of the paramagnetic species. The g-value, which is determined from the position of the resonance, is characteristic of the electronic environment of the unpaired electron and can provide insights into the nature of the orbitals it occupies. Anisotropy in the g-value can reveal information about the symmetry of the molecule.

Furthermore, hyperfine coupling, which arises from the interaction of the unpaired electron with nearby magnetic nuclei, leads to the splitting of the EPR signal into multiple lines. The number and spacing of these lines can be used to identify the number and type of nuclei interacting with the unpaired electron, providing crucial structural information about the radical or metal complex.

Hypothetical Research Findings:

Consider a study where the radical anion of this compound is generated electrochemically and studied by EPR spectroscopy. Additionally, a copper(II) complex of this compound, which is paramagnetic, could be investigated.

Computational and Theoretical Studies of Dimethyl Tetrathiooxalate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for studying molecular systems. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

These methods are instrumental in characterizing the electronic landscape of dimethyl tetrathiooxalate. Key properties derived from these calculations include the spatial distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A large gap suggests high stability, whereas a small gap indicates higher reactivity. nih.gov

DFT calculations can also generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the sulfur atoms are expected to be regions of high electron density, influencing its interaction with other chemical species.

Table 1: Conceptual DFT-Calculated Properties for this compound This table presents theoretical properties that can be determined using DFT calculations to characterize the electronic structure of the molecule.

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Localized on sulfur atoms, indicating their role in nucleophilic reactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Likely associated with the C=S π* antibonding orbitals.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. schrodinger.comDetermines the molecule's stability and the energy required for electronic excitation. irjweb.com
Dipole Moment A measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Provides an estimation of the partial charge on each atom in the molecule.Highlights the polarity of C=S and C-S bonds.
Electrostatic Potential A 3D map of the charge distribution, showing electron-rich and electron-poor regions.Identifies reactive sites for electrophilic and nucleophilic attack.

The Modified Neglect of Diatomic Overlap (MNDO) method is a semi-empirical computational approach that simplifies calculations by using parameters derived from experimental data. wikipedia.org While less computationally intensive than ab initio or DFT methods, it is highly effective for investigating the ground state properties of molecules, such as structural stability.

The MNDO method has been successfully applied to study the thermodynamic stability of structures related to this compound. For instance, theoretical studies have used MNDO to investigate the equilibrium between 1,2-dithiete and 1,2-dithione structures. These calculations have shown that certain 1,2-dithiete forms are thermodynamically favored over their 1,2-dithione counterparts. This type of analysis is crucial for understanding the conformational preferences and structural integrity of this compound and related organosulfur compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules or solvents.

For this compound, MD simulations can offer insights into its dynamic processes and intermolecular interactions. Potential applications include:

Conformational Analysis: Simulating the rotation around the central C-C bond and C-S single bonds to identify stable conformers and the energy barriers between them.

Solvation Effects: Modeling the behavior of this compound in various solvents to understand solubility and the structure of the solvation shell.

Intermolecular Interactions: Investigating how multiple this compound molecules interact with each other in the condensed phase, which is fundamental to understanding its crystal packing and bulk properties.

Binding Processes: Simulating the interaction of this compound with other molecules or material surfaces, which is relevant for its application as a ligand in coordination chemistry or as a building block in materials science.

Elucidation of Reaction Mechanisms via Computational Models

Computational models, particularly those based on DFT, are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these models can identify transition states, intermediates, and reaction products, providing a step-by-step description of the reaction pathway. Key parameters such as activation energies and reaction enthalpies can be calculated to predict the feasibility and kinetics of a reaction.

This compound is recognized as a valuable building block in the synthesis of heterocyclic compounds and is known to participate in cycloaddition reactions. Computational studies are critical for understanding these processes:

Cycloaddition Reactions: DFT calculations can determine whether a cycloaddition reaction proceeds through a concerted or stepwise mechanism. They can also predict the regioselectivity and stereoselectivity of the products by comparing the activation barriers of different possible pathways.

Reaction Kinetics: By calculating the energy of transition states, computational models can predict the rate-determining step of a reaction and provide insights into how factors like catalysts or substituents influence the reaction rate. For example, studies on the related dimethyl oxalate (B1200264) have used DFT to determine favorable reaction pathways and energy barriers for its synthesis. researchgate.net

Prediction of Molecular Properties and Material Design

A primary goal of computational chemistry is the in silico design of new molecules and materials with desired properties, thereby guiding experimental efforts and reducing costs. By establishing structure-property relationships, computational models can predict the characteristics of hypothetical molecules before they are synthesized.

Given its sulfur-rich structure and conjugated system, this compound is a promising candidate for designing novel functional materials, such as conductors or molecular switches. Computational screening can be employed to explore its potential:

Property Prediction: Quantum chemical calculations can predict key molecular properties, including electronic conductivity, optical absorption spectra, and redox potentials. These predictions are vital for assessing the suitability of this compound derivatives for applications in electronics and materials science.

Material Design: High-throughput computational screening can be used to evaluate a large library of virtual derivatives of this compound. rsc.orgnih.govpensoft.netmdpi.comresearchgate.net By systematically modifying the structure (e.g., by adding different functional groups), researchers can identify candidates with optimized properties for specific applications, such as improved charge transport in organic semiconductors or enhanced binding affinity in coordination polymers.

Table 2: Hypothetical Workflow for In Silico Material Design This table outlines a typical computational workflow for designing new materials based on the this compound scaffold.

StepComputational Method(s)Objective
1. Scaffold Selection Chemical Intuition / Database SearchSelect this compound as the core building block.
2. Virtual Library Generation Automated Scripting / Combinatorial Chemistry SoftwareCreate a large set of virtual derivatives by adding various substituents to the core structure.
3. High-Throughput Screening Semi-empirical Methods (e.g., MNDO) / DFTRapidly calculate key properties (e.g., HOMO-LUMO gap, stability) for all derivatives to filter out poor candidates.
4. Focused DFT Calculations DFT with appropriate functional and basis setPerform more accurate calculations on a smaller set of promising candidates for detailed electronic structure analysis.
5. Performance Simulation Molecular Dynamics / Quantum Transport CalculationsSimulate the behavior of the best candidates in a device context (e.g., charge mobility in a thin film).
6. Synthesis Prioritization Analysis of Computational ResultsRank the final candidates to guide experimental synthesis and characterization.

Conformational Analysis of Related Dithiin Systems

The conformational landscape of dithiin systems, which share the core sulfur-containing heterocyclic ring structure with this compound, has been a subject of theoretical investigation to understand their stability and electronic properties. The inherent electronic configuration of the 1,4-dithiin ring, possessing 8π-electrons, is electronically unfavorable according to Hückel's rule for aromaticity (4n+2 π electrons). This electronic unfavorability drives the molecule out of a planar conformation to avoid anti-aromatic character.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the preferred conformations of these systems. For instance, in perhalo-1,4-dithiins, the boat conformation is consistently found to be the energetic minimum, while the planar structure represents a transition state. The energy barrier for the rotation from the boat to the planar conformation varies depending on the halogen substituents, as detailed in the table below. This preference for a non-planar structure is attributed to several factors, including the larger van der Waals radius of sulfur compared to carbon, which leads to weak p-π overlap in a planar arrangement, and the increased endocyclic bond angle strain at the sulfur atoms in a planar conformation.

Table 1: Relative Activation Energies of Perhalo-1,4-dithiin Compounds

Compound Boat Conformer ΔE (Kcal/mol) Planar Conformer ΔE (Kcal/mol)
Perfluoro-1,4-dithiin 0.0 6.5
Perchloro-1,4-dithiin 0.0 6.0
Perbromo-1,4-dithiin 0.0 3.9

This table displays the relative activation energies for the conformational change from the boat to the planar conformer in perhalo-1,4-dithiin systems.

In other related dithiin systems, such as those derived from natural sources, computational studies have also identified various stable conformers. For 2-vinyl-4H-1,3-dithiin, both twisted and chair conformers have been identified as energy minima. The relative stability of these conformers is crucial for understanding the molecule's reactivity and biological activity. The energy difference between different conformers, such as chair and twisted forms, can be significant, with variations in the range of 12.4-23.9 kJ mol⁻¹.

The conformational analysis of these related dithiin systems provides a foundational understanding for predicting the likely stable conformations of this compound. Given the electronic and steric factors at play in dithiins, it is probable that this compound also adopts a non-planar conformation to minimize electronic repulsion and steric strain.

Photoelectron Spectral Interpretation through Quantum Chemical Calculations

Photoelectron spectroscopy (PES) is a powerful experimental technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. libretexts.orgkhanacademy.org The resulting spectrum provides information about the energies of molecular orbitals. The interpretation of these spectra, especially for complex molecules, is greatly aided by quantum chemical calculations.

For organic sulfur compounds, PES can distinguish between electrons in different types of orbitals, such as core and valence levels. libretexts.org X-ray Photoelectron Spectroscopy (XPS) utilizes higher energy X-rays to ionize core electrons, providing information about the elemental composition and chemical state of atoms. libretexts.org Ultraviolet Photoelectron Spectroscopy (UPS), on the other hand, uses lower energy UV radiation to probe the valence molecular orbitals, which are crucial for understanding chemical bonding and reactivity. libretexts.org

In the absence of specific experimental photoelectron spectra for this compound, we can outline the general approach for their theoretical interpretation:

Geometry Optimization: The first step involves obtaining the optimized ground-state geometry of the this compound molecule using a suitable quantum chemical method, such as Density Functional Theory (DFT).

Molecular Orbital Calculation: Once the geometry is optimized, the energies of the molecular orbitals are calculated. These calculated orbital energies can be correlated with the ionization potentials observed in the photoelectron spectrum through Koopmans' theorem, which states that the negative of the Hartree-Fock orbital energy is a good approximation of the vertical ionization potential.

Vibrational Analysis: The fine structure observed in photoelectron spectra often corresponds to vibrational levels of the resulting cation. libretexts.org To aid in the interpretation of this fine structure, vibrational frequencies for both the neutral molecule and its cation are calculated. This allows for the simulation of the vibrational structure of the spectral bands, providing insights into the bonding character of the ionized molecular orbitals.

Advanced Methods: For a more accurate interpretation, especially for molecules with complex electronic structures, more advanced computational methods can be employed. These include post-Hartree-Fock methods or Time-Dependent DFT (TD-DFT) to account for electron correlation and relaxation effects that are not considered in the simple Koopmans' theorem approach.

By comparing the theoretically calculated ionization energies and simulated spectral features with experimental data (were it available), a detailed assignment of the photoelectron spectrum of this compound could be achieved. This would provide valuable insights into its electronic structure, including the energies of the sulfur lone pair orbitals and the π-orbitals associated with the tetrathiooxalate core.

Advanced Materials and Polymer Science Applications of Dimethyl Tetrathiooxalate Derivatives

Thermoelectric Materials Development

Thermoelectric materials, which can convert heat energy into electrical energy and vice versa, represent a significant area of materials science. Organic polymers are particularly attractive for these applications due to their flexibility, low thermal conductivity, and the tunability of their electronic properties.

Poly(nickel tetrathiooxalate) (NiTTO) as an n-Type Semiconducting Polymer

Poly(nickel tetrathiooxalate), abbreviated as NiTTO, has emerged as a promising n-type semiconducting polymer for thermoelectric applications. researchgate.netscirp.org Unlike many organic semiconductors that naturally exhibit p-type (hole-conducting) behavior, NiTTO can efficiently transport electrons, a crucial characteristic for the fabrication of complete thermoelectric devices which require both p-type and n-type materials.

The synthesis of NiTTO involves the coordination polymerization of a tetrathiooxalate (TTO) monomer with a nickel(II) salt. researchgate.net This process results in a coordination polymer with a neutral repeating unit. researchgate.net The electrical conductivity of NiTTO can range from 4 to 20 S·cm⁻¹, with the exact value depending on synthesis conditions such as the nickel salt precursor, the solvent, and the reaction temperature. scirp.org Researchers have achieved a thermoelectric power factor of up to 6 µW m⁻¹ K⁻² for NiTTO, highlighting its potential as a viable n-type thermoelectric material. researchgate.net Elemental analysis of NiTTO indicates a nearly neutral backbone, which distinguishes it from other related polymers and contributes to its electronic properties. researchgate.net

Comparative Analysis with Poly(nickel-ethenetetrathiolate) (NiETT) Systems

A close structural analog to NiTTO is poly(nickel-ethenetetrathiolate) (NiETT). While both are nickel-coordination polymers investigated for n-type thermoelectric applications, there are key differences in their synthesis, structure, and performance. researchgate.net The tetrathiooxalate (TTO) and ethenetetrathiolate (ETT) monomers are electronic isomers, but their coordination with nickel(II) leads to materials with distinct characteristics. researchgate.net

One of the significant advantages of the NiTTO system is the circumvention of a poorly controllable oxidation process that is often required for NiETT to achieve desirable thermoelectric properties. rsc.org The TTO ligand (tto²⁻) is a two-electron oxidized form of the ETT ligand (ett⁴⁻), which simplifies the synthesis and improves the reproducibility of the final polymer's properties. rsc.org Poly[Ni-tto] can be synthesized to be nearly free of potassium counterions, directly forming a conductive material. rsc.org

X-ray photoelectron spectroscopy has revealed that NiTTO possesses a different coordination environment compared to NiETT, even when the same alkali counterion is used, confirming that they are distinct materials despite their theoretical structural similarities. researchgate.net

Below is a comparative table of the thermoelectric properties of NiTTO and NiETT systems based on reported findings.

PropertyPoly(nickel tetrathiooxalate) (NiTTO)Poly(nickel-ethenetetrathiolate) (NiETT)
Typical Electrical Conductivity (σ) 27–47 S cm⁻¹ rsc.orgUp to 47 S cm⁻¹ rsc.org
Typical Seebeck Coefficient (S) -38 to -55 μV K⁻¹ rsc.org–74 to –130 μV K⁻¹ rsc.org
Typical Power Factor (S²σ) Up to 6 µW m⁻¹ K⁻² researchgate.netUp to 47 μW m⁻¹ K⁻² rsc.org
Doping Requirement Intrinsically conducting without extrinsic doping researchgate.netOften requires an oxidation step to optimize performance rsc.org

Fabrication of NiTTO Composite Films for Thermoelectric Applications

The practical application of NiTTO in thermoelectric devices requires its fabrication into stable and processable forms, such as thin films. A common approach is to create composite materials by blending NiTTO with a flexible and insulating polymer matrix. This method enhances the mechanical properties of the material without completely sacrificing its electrical performance.

One successful strategy involves the in situ metal complexation polymerization of TTO within a polymer matrix like poly(vinyl alcohol) (PVA). researchgate.net This results in a semiconducting, free-standing composite film. researchgate.net Such composites are not only flexible but can also be imparted with optical polarization properties by mechanical stretching. researchgate.net

Another approach focuses on controlling the morphology of the NiTTO polymer itself. Nanoparticles of NiTTO have been synthesized using growth-controlling agents like polyethylene (B3416737) glycol (PEG) or bio-based polyesters. scirp.orgresearchgate.net The use of PEG, for instance, can lead to well-dispersed nanoparticles, which is advantageous for creating uniform composite films. scirp.org These nanoparticles can then be incorporated into various polymer matrices to develop materials suitable for wearable electronic applications. researchgate.net

Polymerization and Polymer Composites

The unique chemistry of the tetrathiooxalate ligand plays a pivotal role in the synthesis of novel conductive polymers and their formulation into functional composites for electronic devices.

Role of Tetrathiooxalate as a "True" Monomer in Conductive Polymer Synthesis

In the synthesis of coordination polymers, the nature of the monomer is critical for achieving reproducible and high-quality materials. The tetrathiooxalate dianion (tto²⁻) is considered a "true" monomer because it can be isolated as a stable salt, such as potassium tetrathiooxalate (K₂tto), and then directly reacted with a metal salt like NiCl₂. rsc.org

This is a significant improvement over syntheses that use monomer precursors, such as 1,3,4,6-tetrathiapentalene-2,5-dione (B3029395) (TPD) for NiETT, which require additional reagents and specific conditions like prolonged heating to form the polymer. rsc.org The direct polymerization of the tto²⁻ monomer with Ni²⁺ is a straightforward process that can be performed at room temperature, leading to a high-quality product with consistent properties. rsc.org This improved synthesis avoids the poorly controllable polymerization and oxidation steps associated with other systems, thereby enhancing the reliability of the material's thermoelectric characteristics. rsc.org

Development of Printable Pastes for Organic Electronics

The solution-processability of conductive polymers is essential for the low-cost, large-area fabrication of organic electronic devices. The development of printable pastes or inks containing tetrathiooxalate-based polymers is a key area of research. These printable formulations would enable the use of techniques like screen printing or inkjet printing to manufacture flexible thermoelectric generators and other electronic components. researchgate.net

By synthesizing NiTTO as nanoparticles and dispersing them within a suitable polymer binder, it is possible to create nano-inks. researchgate.net These inks can then be printed onto flexible substrates to form thermoelectric films. Research in this area focuses on optimizing the ink's formulation to achieve films with good microstructure and thermoelectric properties. For instance, the temperature of the substrate during the printing process has been shown to be a critical parameter that affects the performance of the resulting film. researchgate.net The ultimate goal is to produce flexible and mechanically stable printed films that can withstand repeated bending, making them suitable for wearable technology. researchgate.net

Synthesis of Nanoparticles of Conductive Coordination Polymers

The synthesis of nanostructured coordination polymers (NCPs) represents a significant advancement in materials science, allowing for the fine-tuning of physicochemical properties by controlling particle size and morphology. mdpi.com The general approach to forming these nanoparticles involves the self-assembly of metal ions and organic ligands in solution. mdpi.com For conductive polymers derived from tetrathiooxalate, such as nickel tetrathiooxalate (NiTTO), nanoparticle synthesis is achieved under mild conditions, often employing growth-controlling agents to regulate particle size and prevent aggregation.

The process typically involves dissolving a metal salt (e.g., a Ni(II) salt) and a soluble form of the tetrathiooxalate ligand in a suitable solvent. The introduction of a polymer, such as polyethylene glycol (PEG), can act as a stabilizing agent. This method yields well-dispersed nanoparticles, with studies reporting sizes in the 3-10 nm range. The resulting nanopowders retain the desirable electronic properties of the bulk material, with infrared spectroscopy confirming the coordination of the tetrathiooxalate ligand to the nickel centers. These nanoparticles exhibit significant electrical conductivity, making them suitable for applications in printed electronics and composite materials.

ParameterValueReference
Nanoparticle MaterialNickel Tetrathiooxalate (NiTTO)
Stabilizing AgentPolyethylene Glycol (PEG)
Reported Particle Size3 - 10 nm
CharacterizationInfrared Spectroscopy, TEM

Integration into Polymer Matrices for Functional Composites

To harness the properties of tetrathiooxalate-based coordination polymers in practical devices, they are often integrated into mechanically robust polymer matrices to form functional composites. This approach combines the processability and flexibility of a host polymer with the unique electronic or thermoelectric properties of the coordination polymer.

A notable example is the integration of poly(nickel tetrathiooxalate) (NiTTO) into a polyvinylidene fluoride (B91410) (PVDF) matrix. researchgate.net The monomer for NiTTO is synthesized via the electrochemical reduction of carbon disulfide, followed by coordination polymerization with a nickel(II) salt. researchgate.net The resulting NiTTO polymer is then blended with PVDF to create a composite film. This process yields a material with promising n-type thermoelectric properties. The PVDF matrix provides structural integrity while allowing for sufficient loading of the conductive NiTTO to establish pathways for charge transport. Research has demonstrated that these composite films can achieve a thermoelectric power factor of 6 µW m⁻¹ K⁻², with an electrical conductivity exceeding 10 S cm⁻¹. researchgate.net This highlights the potential of using tetrathiooxalate-based polymers in flexible thermoelectric generators for waste heat recovery.

Composite ComponentFunctionKey FindingReference
Poly(nickel tetrathiooxalate) (NiTTO)Active n-type thermoelectric materialProvides high electrical conductivity researchgate.net
Polyvinylidene fluoride (PVDF)Host polymer matrixOffers mechanical stability and processability researchgate.net
Composite Film Functional Thermoelectric Material Power factor of 6 µW m⁻¹ K⁻² researchgate.net

Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers formed by the coordination of metal ions or clusters with organic ligands. wikipedia.org Their high surface area and tunable porosity make them ideal for applications in gas storage, separation, and catalysis. doi.orgsi-za.si While the use of the simple tetrathiooxalate ligand to construct 3D MOFs is an emerging area, the synthesis of MOFs based on related thiolate linkers has been successfully demonstrated, providing a blueprint for future work. For instance, a crystallographically resolved 3D metal-thiolate connected MOF has been created using a thioester-protected hexathiotriphenylene ligand with a Zn(II) center. rsc.org

The synthesis of MOFs typically relies on several established methods:

Solvothermal Synthesis: This is the most common method, where metal salts and organic linkers are heated in a solvent within a sealed vessel (e.g., a Teflon-lined autoclave). youtube.com The elevated temperature and pressure facilitate the crystallization of the MOF structure.

Vapor-Phase Methods: Techniques like vapor-assisted conversion (VAC) can be used to synthesize MOF thin films. This involves exposing a precursor film to a solvent vapor atmosphere to induce crystallization. the-innovation.org

Post-Synthesis Modification: This strategy involves chemically modifying a pre-existing MOF to introduce new functionalities that might not be compatible with direct synthesis conditions. scispace.com

These established techniques could be adapted for tetrathiooxalate-based linkers to create novel MOFs with unique electronic properties stemming from the sulfur-rich ligand.

Energy Storage Applications

The search for next-generation energy storage solutions beyond lithium-ion batteries has intensified, driven by the need for low-cost and abundant materials. Potassium-ion batteries (PIBs) are a promising alternative, but their development is hindered by the lack of suitable electrode materials capable of efficiently accommodating the large potassium ions. osti.govnih.gov

NiTTO as a Cathode Material for Potassium Batteries

Recent research has identified nickel tetrathiooxalate (NiTTO) as a viable cathode material for potassium-ion batteries. dntb.gov.ua Metal-organic frameworks and coordination polymers are recognized for their potential as electrode materials due to their stable, porous structures and tunable redox properties. dntb.gov.ua In this context, NiTTO offers a framework capable of reversible potassium ion intercalation and deintercalation.

The performance of NiTTO as a cathode is attributed to the redox activity of the nickel centers within the coordination polymer backbone. The material's inherent structure is capable of withstanding the mechanical stress associated with the insertion and removal of large K+ ions during charge-discharge cycles. This application is particularly significant as it expands the utility of tetrathiooxalate-based polymers into the critical field of grid-scale energy storage, where material cost and abundance are paramount. While still in development, the use of NiTTO and related Fe-thiolate MOFs represents a promising direction for creating high-performance, cost-effective cathodes for potassium-ion batteries. dntb.gov.ua

Supramolecular and Multimetallic Array Design

The tetrathiooxalate ligand is an excellent candidate for designing complex supramolecular structures and multimetallic arrays due to its ability to act as a bridging ligand between multiple metal centers. The fundamental chemistry of tetrathiooxalate-like C₂S₄ units and their interaction with transition metals provides the basis for constructing extended, ordered systems. acs.org

The design of such arrays often involves linking metal-containing nodes with multifunctional organic linkers. While not tetrathiooxalate, studies on tetracarboxylate linkers demonstrate how 2D metal-organic networks can be methodically prepared via hydrothermal synthesis. mdpi.com By applying similar principles, the planar, sulfur-rich tetrathiooxalate ligand can be used to assemble 1D, 2D, or 3D arrays with tailored electronic and magnetic properties arising from the metal-metal interactions mediated by the ligand bridge. The ability to control the dimensionality and connectivity of these arrays is crucial for applications in molecular electronics, sensing, and catalysis.

Conjugated Coordination Polymers (CCPs) for Advanced Electronics

Conjugated Coordination Polymers (CCPs) are a special class of MOFs characterized by extended π-d conjugation along their backbone. nih.gov This conjugation, arising from the interaction between the orbitals of the organic ligand and the d-orbitals of the metal ions, facilitates long-range electron delocalization and imparts electrical conductivity. nih.gov This makes CCPs highly desirable for electronic and optoelectronic applications.

Poly(nickel tetrathiooxalate) (NiTTO) is a prime example of a CCP with significant potential. researchgate.net Unlike many organic polymers that require external doping to become conductive, NiTTO exhibits intrinsic conductivity. This property is leveraged in thermoelectric applications, where NiTTO functions as an n-type semiconductor. As detailed in section 7.2.4, composite films of NiTTO have demonstrated electrical conductivities greater than 10 S cm⁻¹. researchgate.net The rational design of CCPs, such as regulating the electronic state through linker modification, can enhance charge transfer efficiency, which is critical for developing high-performance materials for applications like direct X-ray detectors and other advanced electronic devices. researchgate.net

PropertyDescriptionRelevance to ElectronicsReference
π-d Conjugation Overlap of metal d-orbitals and ligand π-orbitals.Creates pathways for electron delocalization and charge transport. nih.gov
Intrinsic Conductivity Electrical conductivity without the need for external chemical doping.Simplifies material processing and improves stability for electronic devices. researchgate.net
Thermoelectric Effect Generation of a voltage from a temperature gradient.Enables applications in waste heat recovery and solid-state cooling. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The principal academic contribution to the understanding of dimethyl tetrathiooxalate lies in its fundamental characterization, including its synthesis, and structural elucidation. The compound, identified by the CAS number 61485-47-0, has the molecular formula C₄H₆S₄ and a molecular weight of 182.4 g/mol . Its IUPAC name is dimethyl ethanebis(dithioate).

Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₄H₆S₄
Molecular Weight 182.4 g/mol
IUPAC Name dimethyl ethanebis(dithioate)
CAS Number 61485-47-0

Spectroscopic data, notably mass spectrometry and gas-phase ion energetics, have been documented, providing a basis for its identification and theoretical study.

The most significant structural insight comes from a 1993 study by Sens and Müller, who determined the crystal structure of this compound. This work provides precise data on its solid-state conformation.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicP 1 21/c 13.98611.7538.15499.20

A notable synthetic mention involves the thermally driven transformation of 4,5-bis(methylthio)-1,3-dithiol-2-one (B1270555) to this compound under pyrolysis conditions, indicating a potential route for its formation from more complex precursors.

Q & A

Q. What are the standard protocols for synthesizing dimethyl tetrathiooxalate, and how do solvent systems influence yield and purity?

this compound is typically synthesized via ligand-exchange reactions using precursors like tetraethylammonium tetrathiooxalate ([NEt₄]₂(tto)). A critical step involves refluxing tetrachloroethylene with sodium sulfide and elemental sulfur in methanol/acetonitrile (1:7.5 vol/vol) for ~3.5 hours. Recrystallization in diethyl ether/acetonitrile (1:2.5 vol/vol) achieves ~25% yield, with solvent polarity and degassing protocols directly impacting crystallinity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • FTIR : Confirm C-S and C=O bond vibrations (1,050–1,250 cm⁻¹ for C-S; ~1,650 cm⁻¹ for C=O).
  • Raman spectroscopy : Detect S-S stretching modes (~450–500 cm⁻¹).
  • NMR : Analyze proton environments (e.g., methyl group shifts at ~3.5 ppm in CDCl₃). Cross-validation with elemental analysis (C, S, O content) and X-ray diffraction (for crystalline derivatives) is critical to rule out impurities .

Q. How does this compound interact with transition metals, and what coordination geometries are observed?

The ligand binds via its sulfur atoms, forming square-planar or octahedral geometries with metals like Ni(II). For example, nickel tetrathiooxalate polymers exhibit µ₄-bridging modes, creating 2D frameworks. Solvent choice (e.g., THF vs. acetonitrile) influences coordination dynamics, as seen in CdS nanocrystal surface assemblies .

Advanced Research Questions

Q. How can researchers resolve contradictions in conductivity data for this compound-based polymers?

Discrepancies arise from synthesis conditions (e.g., nanoparticle size, doping levels). For thermoelectric nickel polymers, annealing at 150°C under argon enhances conductivity (up to 10 S/cm) by optimizing π-π stacking. Contrastingly, insufficient sulfur stoichiometry or solvent residues (e.g., acetonitrile) reduce mobility. Cross-checking with XPS (S 2p binding energy ~162 eV) and TEM (nanoparticle dispersion) is advised .

Q. What experimental strategies mitigate challenges in synthesizing air-stable this compound nanoparticles?

Air sensitivity stems from sulfur oxidation. Strategies include:

  • Inert-atmosphere processing : Use Schlenk lines or gloveboxes for synthesis and handling.
  • Surface passivation : Coat nanoparticles with polyvinylpyrrolidone (PVP) or silica shells.
  • Reducing agents : Introduce ascorbic acid to scavenge reactive oxygen species during growth .

Q. How do computational studies explain electron delocalization in this compound complexes, and how can this guide material design?

Density functional theory (DFT) reveals that replacing oxalate with tetrathiooxalate ligands enhances metal-to-ligand charge transfer, reducing bandgaps by ~0.5 eV. This delocalization stabilizes conductive pathways in polymers. Researchers should model HOMO-LUMO distributions (e.g., using Gaussian 09) to predict optoelectronic properties and tailor substituents for target applications .

Methodological Guidance

Q. How should researchers design experiments to assess the thermal stability of this compound derivatives?

  • TGA-DSC : Monitor decomposition temperatures (typically >200°C for metal complexes) under N₂.
  • In situ XRD : Track structural changes during heating (e.g., phase transitions at 120–180°C).
  • Mass spectrometry : Identify volatile byproducts (e.g., S₈ or CO₂) to infer degradation mechanisms .

Q. What statistical approaches are recommended for analyzing contradictory catalytic activity data in this compound systems?

  • Multivariate regression : Correlate activity metrics (e.g., turnover frequency) with variables like ligand/metal ratio or annealing time.
  • Error analysis : Quantify instrument precision (e.g., ±5% for XPS) and batch-to-batch variability.
  • Comparative studies : Benchmark against oxalate analogues to isolate sulfur’s role in catalysis .

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